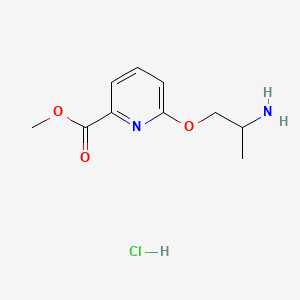![molecular formula C6H10Cl2N2S B13510757 [2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride](/img/structure/B13510757.png)
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride is a chemical compound with the molecular formula C6H10Cl2N2S and a molecular weight of 213.12 g/mol . This compound is characterized by the presence of a chlorinated thiophene ring attached to an ethyl hydrazine moiety, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of [2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride typically involves the reaction of 5-chlorothiophene-3-carboxaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of [2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride can be compared with other similar compounds, such as:
[2-(5-Bromothiophen-3-yl)ethyl]hydrazine hydrochloride: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
[2-(5-Methylthiophen-3-yl)ethyl]hydrazine hydrochloride: Contains a methyl group instead of chlorine, leading to variations in chemical properties and applications.
[2-(5-Nitrothiophen-3-yl)ethyl]hydrazine hydrochloride:
Propiedades
Fórmula molecular |
C6H10Cl2N2S |
|---|---|
Peso molecular |
213.13 g/mol |
Nombre IUPAC |
2-(5-chlorothiophen-3-yl)ethylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H9ClN2S.ClH/c7-6-3-5(4-10-6)1-2-9-8;/h3-4,9H,1-2,8H2;1H |
Clave InChI |
NQHPTLRUHUNBOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1CCNN)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azaspiro[3.5]nonan-3-one](/img/structure/B13510677.png)
![(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B13510699.png)


![2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid](/img/structure/B13510706.png)









